2-bromo-3,5,6-trimethylpyrazine
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Overview
Description
2-Bromo-3,5,6-trimethylpyrazine is a heterocyclic aromatic organic compound with the molecular formula C8H11BrN2. It is a derivative of pyrazine, characterized by the presence of three methyl groups and a bromomethyl group attached to the pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-3,5,6-trimethylpyrazine typically involves the bromination of 3,5,6-trimethylpyrazine. One common method is the reaction of 3,5,6-trimethylpyrazine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the methyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, concentration of reactants, and reaction time, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3,5,6-trimethylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazine derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 3,5,6-trimethylpyrazine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substitution reactions yield various substituted pyrazines.
- Oxidation reactions produce pyrazine derivatives with different oxidation states.
- Reduction reactions result in the formation of 3,5,6-trimethylpyrazine .
Scientific Research Applications
2-Bromo-3,5,6-trimethylpyrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of flavor and fragrance compounds due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-bromo-3,5,6-trimethylpyrazine involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazine ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Bromo-3,5,6-trimethylpyrazine can be compared with other similar compounds, such as:
2-Chloromethyl-3,5,6-trimethylpyrazine: Similar structure but with a chlorine atom instead of bromine.
2-Aminomethyl-3,5,6-trimethylpyrazine: Contains an amino group instead of bromine.
3,5,6-Trimethylpyrazine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Properties
CAS No. |
820250-41-7 |
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Molecular Formula |
C7H9BrN2 |
Molecular Weight |
201.06 g/mol |
IUPAC Name |
2-bromo-3,5,6-trimethylpyrazine |
InChI |
InChI=1S/C7H9BrN2/c1-4-5(2)10-7(8)6(3)9-4/h1-3H3 |
InChI Key |
IZTFFZNKCNYYNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)Br)C |
Purity |
95 |
Origin of Product |
United States |
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